![molecular formula C7H14Cl2N4 B1432231 3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride CAS No. 1609403-06-6](/img/structure/B1432231.png)
3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride
Overview
Description
The compound “3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride” is a solid form and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Another compound, “(S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole” has a molecular weight of 153.18 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride” is represented by the SMILES string CC1=NOC(C2NCCC2)=N1.Cl
.
Physical And Chemical Properties Analysis
The compound “3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride” is a solid . Another related compound, “(S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole”, has a boiling point of 280.8°C at 760 mmHg .
Scientific Research Applications
Cholinergic Ligand Research
The pyrrolidine and triazole moieties of this compound suggest potential activity as a cholinergic ligand. Cholinergic ligands are crucial in studying and treating central nervous system disorders, including Alzheimer’s disease. The compound could be used to explore the selectivity and efficacy of nicotinic acetylcholine receptor (nAChR) subtypes .
Cognition-Enhancing Agent Development
Due to the structural similarity to known cognition-enhancing agents, this compound may serve as a lead structure in the development of new therapeutic agents aimed at cognitive disorders. It could be particularly useful in synthesizing analogs with fewer side effects than current treatments .
Anxiolytic Compound Synthesis
The anxiolytic properties of compounds containing pyrrolidine and triazole rings have been documented. This compound could be a precursor or a novel anxiolytic agent itself, providing a new avenue for anxiolytic drug development .
Pharmacophore Modeling
The compound’s structure allows for efficient exploration of pharmacophore space due to its sp3-hybridization. It can be used in computational models to predict the biological activity of new compounds and to design drugs with enhanced efficacy and reduced toxicity .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in this compound makes it a valuable model for studying stereoselective synthesis. This is particularly relevant for the development of enantioselective drugs, where the spatial orientation of substituents can significantly affect biological activity .
Ligand for Transition Metal Complexes
Triazole derivatives, including this compound, can act as ligands to form coordination complexes with transition metal ions. These complexes have applications in catalysis, material science, and as models for biological systems .
Bioactive Molecule Design
The pyrrolidine ring is a common feature in bioactive molecules with target selectivity. This compound could be used to synthesize a variety of bioactive molecules, including those with antiviral, antibacterial, or anticancer activities .
ADME/Tox Optimization
In drug discovery, the introduction of heteroatomic fragments like those in this compound is used to modify physicochemical parameters for optimal absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. This compound could be used to improve the ADME/Tox properties of new drug candidates .
Safety And Hazards
properties
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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